4-Nitro-2-(nitromethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitro-2-(nitromethyl)phenol is an organic compound with the molecular formula C7H6N2O5 It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with nitro groups and a nitromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Nitro-2-(nitromethyl)phenol can be synthesized through the nitration of phenol. The process involves the reaction of phenol with nitric acid in the presence of sulfuric acid. The reaction typically produces a mixture of 2-nitrophenol and 4-nitrophenol, which can be separated by distillation and further purified by crystallization .
Industrial Production Methods
In an industrial setting, the preparation of this compound involves a multi-step process. Initially, phenol is nitrated using a mixture of nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to maximize the yield of the desired product. The resulting mixture is then subjected to separation techniques, such as distillation and crystallization, to isolate and purify this compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitro-2-(nitromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like hydroxide ions and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Nitro-2-(nitromethyl)phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacturing of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Nitro-2-(nitromethyl)phenol involves its interaction with various molecular targets and pathways. The nitro groups in the compound can undergo reduction to form reactive intermediates, which can interact with cellular components. These interactions can lead to the disruption of cellular processes and the induction of oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenol: A phenolic compound with a single nitro group.
2,4-Dinitrophenol: Contains two nitro groups on the benzene ring.
2-Nitrophenol: A positional isomer of 4-nitrophenol with the nitro group at the ortho position.
Uniqueness
4-Nitro-2-(nitromethyl)phenol is unique due to the presence of both nitro and nitromethyl groups on the benzene ring. This structural feature imparts distinct chemical properties and reactivity compared to other nitrophenols.
Eigenschaften
Molekularformel |
C7H6N2O5 |
---|---|
Molekulargewicht |
198.13 g/mol |
IUPAC-Name |
4-nitro-2-(nitromethyl)phenol |
InChI |
InChI=1S/C7H6N2O5/c10-7-2-1-6(9(13)14)3-5(7)4-8(11)12/h1-3,10H,4H2 |
InChI-Schlüssel |
YFJPYPAXKKYZFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.